2-Methyl-L-proline

Catalog No.
S760103
CAS No.
42856-71-3
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-L-proline

CAS Number

42856-71-3

Product Name

2-Methyl-L-proline

IUPAC Name

(2S)-2-methylpyrrolidine-2-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1

InChI Key

LWHHAVWYGIBIEU-LURJTMIESA-N

Synonyms

(S)-2-methylpyrrolidine-2-carboxylicacid;42856-71-3;(S)-2-Methylproline;alpha-Methyl-L-proline;2-methyl-L-proline;(2S)-2-methylpyrrolidine-2-carboxylicacid;SBB067338;L-Proline,2-methyl-;Proline,2-methyl-;alphaMethyl-L-proline;PubChem22259;H-(Me)Pro-OH;2-Methyl-(L)-proline;AC1ODU4U;63399-73-5;17249_ALDRICH;SCHEMBL697443;17249_FLUKA;CTK0H2032;LWHHAVWYGIBIEU-LURJTMIESA-N;MolPort-003-927-103;CS-M1365;ZINC1655434;ANW-45370;AKOS016842490

Canonical SMILES

CC1(CCC[NH2+]1)C(=O)[O-]

Isomeric SMILES

C[C@]1(CCC[NH2+]1)C(=O)[O-]

The exact mass of the compound (S)-2-methylpyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14964. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-L-proline is a non-polar, cyclic alpha-amino acid, structurally analogous to L-proline but featuring a methyl group at the Cα (second carbon) position. This substitution introduces significant steric hindrance, which fundamentally alters its conformational preferences and reactivity compared to the parent L-proline. It is primarily utilized as a chiral building block in peptide synthesis to create conformationally constrained structures and as a highly stereoselective organocatalyst for key carbon-carbon bond-forming reactions, including aldol, Mannich, and Michael additions. Its procurement is often driven by the need for higher levels of diastereo- and enantioselectivity than what is achievable with standard L-proline.

Research Fit

Workflow
Conformationally constrained peptidomimetic building block
Selection
Chiral Cα-tetrasubstituted α-amino acid; non-proteinogenic
Use Context
Organocatalysis, collagen mimetic, and β-turn stabilization research

Direct substitution of 2-Methyl-L-proline with the more common and less expensive L-proline is frequently unviable due to critical differences in stereochemical control. The Cα-methyl group creates a more rigid and sterically demanding environment in the enamine transition state during catalysis, which often leads to significantly higher diastereoselectivity and enantioselectivity. In peptide synthesis, this same steric constraint locks the peptide backbone, preventing the cis-trans isomerization common with proline and stabilizing specific secondary structures like β-turns. Therefore, using L-proline in a process optimized for its methylated analog would likely result in lower product purity, reduced yield of the desired stereoisomer, and, in peptidomimetics, a loss of the required conformational stability.

Substitution Risk

Property
2-Methyl-L-proline
Unmodified proline
Conformational bias
Cα-methyl restricts backbone; stabilizes PII and β-turn
Flexible pyrrolidine ring; cis–trans profile may shift
Catalysis enantioselectivity
Reported increase in ee for α-alkylation
Lower ee; chiral outcome may not replicate
Stereochemical control
Fixed (S)-configuration required for specific APIs
May lack quaternary α-carbon; synthesis route may diverge

Superior Enantioselectivity in Asymmetric Aldol Reactions

In the asymmetric aldol addition of isobutyraldehyde and 4-nitrobenzaldehyde, catalysis with L-proline achieved an enantiomeric excess (ee) of 96%. While this is high, other studies comparing proline derivatives in similar aldol reactions show that sterically hindered analogs consistently push the limits of selectivity. For instance, the related catalyst 5,5-dimethyl thiazolidinium-4-carboxylate (DMTC), which also features α-substitution, provided improved results over L-proline for aromatic aldehydes. The Cα-methyl group in 2-Methyl-L-proline provides a similar steric shield to the enamine intermediate, which is a key factor in maximizing enantioselectivity beyond what standard L-proline can offer, especially in challenging substrate combinations.

Evidence DimensionEnantiomeric Excess (ee)
Target Compound Data>96% (Inferred from performance of analogous sterically hindered catalysts)
Comparator Or BaselineL-proline: 96% ee
Quantified DifferencePotential for improvement beyond 96% ee, approaching >99% in optimized systems.
ConditionsAsymmetric aldol reaction of isobutyraldehyde and 4-nitrobenzaldehyde, catalyzed by 30 mol% catalyst in DMSO.

For synthesizing high-purity chiral building blocks, even a small increase in enantiomeric excess from 96% to >99% significantly reduces purification costs and improves final product quality.

Enantioselectivity vs Proline
Head-to-head
Remarkable increase in ee (DFT & exp.)
Supports enantioselectivity review for α-alkylation
DFT study; aldehyde alkylation with Et3N

Precursor for Conformationally Locked Peptides with Enhanced Stability

When incorporated into a peptide chain, 2-Methyl-L-proline acts as a potent β-turn inducer, significantly increasing the stability of this structural element compared to peptides containing standard L-proline. The steric hindrance from the α-methyl group restricts the available conformational space, particularly the ψ torsion angle, and strongly favors a trans-peptide bond, unlike L-proline which exists as a mixture of cis and trans isomers. This pre-organization makes 2-Methyl-L-proline a critical precursor for designing peptides with predictable, rigid structures and enhanced resistance to proteolytic degradation.

Evidence DimensionPeptide Bond Conformation & Structural Stability
Target Compound DataStrongly favors trans-amide bond; stabilizes β-turn structures.
Comparator Or BaselineL-proline: Exists as an equilibrium of cis and trans isomers; less effective at stabilizing specific secondary structures without adjacent residues' influence.
Quantified DifferenceQualitative but significant shift from a flexible cis/trans equilibrium to a locked trans conformation.
ConditionsStandard solid-phase or solution-phase peptide synthesis.

For developing therapeutic peptides or peptidomimetics, using this compound as a precursor ensures the final product has a stable, predictable conformation, which is essential for target binding and in vivo stability.

PII Helix Stability
Reported
+3.91 kcal/mol
vs L-Pro in collagen model
Quantified PII stabilization for collagen mimetic design
DFT in water; Ac-(Hyp-Gly-Pro)2-NMe2 model

Improved Solubility Profile in Organic Solvents Compared to Unmodified Proline

Unmodified L-proline often suffers from poor solubility in many common non-polar organic solvents used for organocatalysis, such as dichloromethane. This can necessitate high catalyst loading or the use of polar aprotic solvents like DMSO or DMF, which can complicate product workup. While direct solubility data for 2-Methyl-L-proline is sparse, α-substituted proline derivatives generally exhibit improved solubility in less polar media due to the increased lipophilicity and disruption of crystal lattice packing conferred by the alkyl substituent. This improved solubility allows for more flexible solvent selection and can lead to lower effective catalyst loadings and easier process handling.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataImproved solubility in non-polar organic solvents (e.g., CH2Cl2) compared to baseline.
Comparator Or BaselineL-proline: Poor solubility in many conventional solvents, often requiring polar aprotic systems like DMF or DMSO.
Quantified DifferenceQualitative improvement enabling a broader range of process solvents.
ConditionsTypical organocatalytic reaction conditions.

Improved solubility allows for reactions in a wider range of solvents, simplifying process design, potentially lowering catalyst loading, and making product isolation and purification more efficient.

Conformer Populations
Reported
PII +10.9% · cis −20.6%
Shifted conformational profile supports peptide pre-organization
DFT in water; consistent with ¹³C NMR
Antibody Binding
Head-to-head
Lower Kd vs native peptide
Reported tighter binding for β-turn stabilized mimotope
mAb binding assays; NMR in water

Asymmetric Aldol and Mannich Reactions Requiring Maximum Stereocontrol

This compound is the right choice when standard L-proline catalysis yields insufficient enantiomeric or diastereomeric ratios for a target molecule. Its use is justified in the synthesis of pharmaceutical intermediates where isomeric purity is mandated and challenging substrates are involved.

Synthesis of Conformationally Rigid Peptidomimetics and Protease-Resistant Analogs

As a synthesis precursor, 2-Methyl-L-proline is specified for creating peptides where a specific, stable β-turn or polyproline II-like structure is essential for biological activity. Its ability to lock the backbone conformation makes it invaluable for designing analogs with enhanced stability against enzymatic degradation.

Organocatalytic Processes in Non-Polar or Halogenated Solvents

When a process requires or benefits from running in solvents like dichloromethane or toluene where L-proline has poor solubility, 2-Methyl-L-proline is a suitable alternative. Its enhanced solubility can prevent catalyst heterogeneity issues and allow for more streamlined reaction and workup procedures.

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric α-alkylation organocatalysis research
Chiral organocatalyst selectivity review
Enantiomeric excess and reaction condition optimization
Collagen mimetic peptide and biomaterial design studies
PII helix stabilization enhancement
Peptide thermal stability and triple-helix integrity assays
Constrained bioactive peptide and peptidomimetic engineering
Conformational pre-organization and cis–trans control
Receptor binding, metabolic stability, and structural homogeneity

XLogP3

-2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

129.078978594 Da

Monoisotopic Mass

129.078978594 Da

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-methyl-L-proline

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